molecular formula C7H9N3O2 B2984130 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylicacid CAS No. 2309444-39-9

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylicacid

Cat. No.: B2984130
CAS No.: 2309444-39-9
M. Wt: 167.168
InChI Key: KRLSKPJHIZUJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring. It has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol . The compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-b]pyridazine core. Subsequent carboxylation of the core structure yields the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the modulation of various biological processes, including cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds also feature a fused imidazole and pyridine ring system but differ in their ring fusion pattern.

    Imidazo[4,5-b]pyridazines: These compounds have a similar core structure but differ in the position of the nitrogen atoms within the rings.

The uniqueness of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid lies in its specific ring fusion pattern and the presence of a carboxylic acid functional group, which can be further modified to enhance its biological activity and selectivity.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLSKPJHIZUJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2NC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.